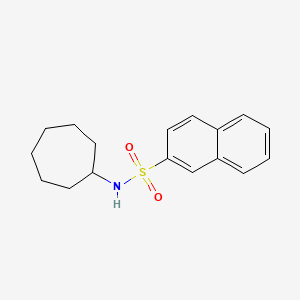

N-cycloheptylnaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-cycloheptylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c19-21(20,18-16-9-3-1-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16,18H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMXEZHBXJPVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-sulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The compound can be reduced to form sulfinamides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and thionyl chloride are commonly used oxidizing agents.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products

Oxidation: Sulfonyl chlorides

Reduction: Sulfinamides

Substitution: Various sulfonamide derivatives

Scientific Research Applications

N-cycloheptylnaphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential antibacterial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new antibiotics.

Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-cycloheptylnaphthalene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs of N-cycloheptylnaphthalene-2-sulfonamide include:

Key Observations :

- Heterocyclic Additions : Compounds like the tetrazole- or thiophene-containing derivatives exhibit enhanced electronic interactions (e.g., hydrogen bonding via tetrazole) or metabolic stability (thiophene) .

- Positional Effects : Substituent positions (e.g., methyl at naphthalene-6 vs. sulfonamide at naphthalene-2) significantly influence steric and electronic properties, altering target selectivity .

Q & A

Q. What are the standard synthetic routes for N-cycloheptylnaphthalene-2-sulfonamide, and what key reaction parameters influence yield?

The synthesis typically involves a multi-step process starting with the naphthalene-2-sulfonamide core. Key steps include cycloheptyl group introduction via nucleophilic substitution or coupling reactions. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and catalysts such as palladium for cross-coupling steps. Reaction progress should be monitored via TLC or HPLC to optimize intermediates .

Q. What spectroscopic methods are used to confirm the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH₂). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as seen in related sulfonamide derivatives .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

Common impurities include unreacted starting materials (e.g., residual naphthalene sulfonyl chloride) or byproducts from incomplete cycloheptylation. These are identified via HPLC with UV detection or GC-MS. Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are employed to isolate the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between different synthetic batches?

Discrepancies in NMR or IR data often arise from conformational isomers or solvent effects. For example, rotational barriers in the cycloheptyl group may cause splitting in ¹H NMR signals. Advanced techniques like 2D NMR (COSY, NOESY) can clarify spatial relationships. Crystallographic data (e.g., unit cell parameters from single-crystal XRD) provide a reference for structural validation .

Q. What strategies optimize coupling reactions during synthesis to enhance purity and yield?

Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) and ligand design (e.g., bidentate ligands for stability) are critical. Solvent optimization (e.g., toluene for hydrophobic interactions) and inert atmosphere (N₂/Ar) minimize side reactions. Kinetic studies using in-situ FTIR or reaction calorimetry help identify rate-limiting steps .

Q. How does the compound’s crystal structure inform its reactivity and interaction with biological targets?

X-ray crystallography reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, a study on a related naphthalene sulfonamide (C₁₉H₁₇NO₄S) showed intermolecular hydrogen bonds between sulfonamide -NH and carbonyl groups, influencing solubility and binding to enzyme active sites (e.g., carbonic anhydrase inhibition) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict redox stability. Molecular docking simulations (using AutoDock Vina) assess binding affinities to targets like cyclooxygenase-2. ADMET predictions (via SwissADME) evaluate logP, bioavailability, and metabolic pathways .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Cycloheptylation Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher yields at elevated temps |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Excess leads to byproducts |

| Solvent | Dry DMF | Polar aprotic enhances reactivity |

| Reaction Time | 12–16 hrs | Shorter times risk incomplete coupling |

Q. Table 2: Common Impurities and Characterization

| Impurity | Detection Method | Resolution Technique |

|---|---|---|

| Naphthalene sulfonyl chloride | HPLC (λ=254 nm) | Column chromatography |

| Cycloheptanol byproduct | GC-MS (m/z=128) | Acid-base extraction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.